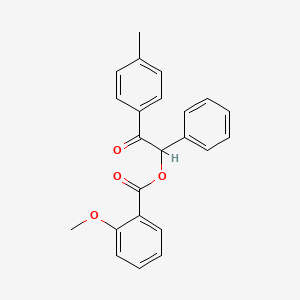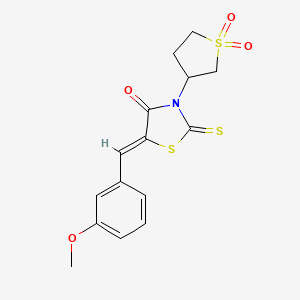
5-(2-butoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Synthesis Analysis
Thiazolidinones, including variants similar to the compound , are synthesized through various methods. For instance, 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-ones have been prepared by refluxation involving specific aldehydes and thioglycolic acid in the presence of anhydrous zinc chloride and ethanol (Patel et al., 2010). This showcases the versatility and adaptability of the synthesis processes for thiazolidinone derivatives.
Molecular Structure Analysis
The molecular structure of thiazolidinones has been extensively studied, revealing significant insights into their supramolecular arrangements. For example, studies have shown that thiazolidinones can form hydrogen-bonded dimers, chains of rings, and complex sheets based on their substituents (Delgado et al., 2005). These structural features are crucial for understanding the compound's interactions and stability.
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, contributing to their diverse biological activities. For instance, reactions of 5-substituted-2-thioxo-4-oxo-1,3-thiazolidines with 4-methoxyphenylazide have led to a variety of products, showcasing the reactivity of these compounds under different conditions (Omar et al., 2000). These reactions are pivotal for the development of new compounds with potential biological applications.
Scientific Research Applications
Structural Analysis and Supramolecular Structures
Research into the structural aspects of thiazolidinone derivatives, including compounds similar to "5-(2-butoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one," has shown a wide array of supramolecular structures. These structures are characterized by hydrogen-bonded dimers, chains of rings, and complex sheets formed through hydrogen bonding and other non-covalent interactions such as C-H...pi(arene) hydrogen bonds. Such studies are pivotal in understanding the crystalline properties and potential for molecular assembly in materials science (Delgado et al., 2005).
Antimicrobial Applications
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Novel 2-thioxo-4-thiazolidinones have been synthesized and evaluated for their in vitro antimicrobial activity, showing promise as antibacterial and antifungal agents. The synthesis methods and characterization of these compounds pave the way for developing new therapeutic agents targeting resistant microbial strains (El-Gaby et al., 2009).
Antioxidant Applications
Certain thiazolidinone derivatives have been synthesized and tested as antioxidants for local base stock oils, demonstrating the potential of these compounds in enhancing the oxidative stability of industrial oils. The study of these derivatives helps in identifying new additives that could improve the performance and lifespan of lubricants and related materials (Mohammed et al., 2019).
Molecular Synthesis and Characterization
The multi-component reactions (MCR) methodology has been applied to synthesize novel thiazolidinone derivatives, showcasing an efficient and cost-effective approach to obtaining biologically active molecules. Such research contributes to the broader field of organic and medicinal chemistry by providing a versatile method for producing compounds with potential therapeutic applications (Sydorenko et al., 2022).
properties
IUPAC Name |
(5Z)-5-[(2-butoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-3-4-10-21-14-8-6-5-7-13(14)12-15-16(19)18(9-11-20-2)17(22)23-15/h5-8,12H,3-4,9-11H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPFIDRBYUUCLA-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012057.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4012063.png)

![1-methyl-2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-1H-imidazole](/img/structure/B4012069.png)

![1-(5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4012095.png)
![(4-methoxy-1-naphthyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B4012101.png)
![1-(1H-imidazol-2-ylmethyl)-4-[(3-methylphenyl)thio]piperidine](/img/structure/B4012102.png)
![5-{[5-(3-bromophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012109.png)
![4-fluoro-N-(3-{[1-methyl-2-(2-thienyl)ethyl]amino}-3-oxopropyl)benzamide](/img/structure/B4012129.png)
![3-[(3-chlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4012136.png)
![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012146.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012147.png)
![2-(2-butoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4012155.png)